N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide
Description
Chemical Structure and Properties N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide (CAS: 1353946-13-0) is a piperidine-based acetamide derivative with the molecular formula C₁₀H₁₈N₃O₂ and a molecular weight of 213.28 g/mol . Its structure consists of a piperidine ring substituted at the 4-position with a methyl group bearing an acetamide moiety and a 2-amino-acetyl group at the 1-position (Figure 1). The compound’s InChIKey (QRNJCMFNOKRAKM-UHFFFAOYSA-N) and MDL number are documented, though critical physicochemical data (e.g., melting/boiling points) remain unspecified in available sources .
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-7-9-2-4-13(5-3-9)10(15)6-11/h9H,2-7,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJCMFNOKRAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method involves the reaction of piperidine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Based Acetamides
Key Comparative Analysis
However, the absence of aromatic substituents (e.g., phenyl or phenethyl groups) likely reduces its affinity for opioid receptors . Acetyl Fentanyl Analogs: Compounds like 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide and acetyl fentanyl itself exhibit high lipophilicity due to aromatic rings, facilitating blood-brain barrier penetration and opioid receptor binding.
Chlorinated analogs (e.g., 690999-05-4) may exhibit enhanced stability but pose toxicity risks due to halogen-mediated bioaccumulation .
However, its discontinued status implies unresolved challenges in scalability or purification .
Table 2: Pharmacological and Commercial Status
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with an amino-acetyl substituent, which enhances its reactivity and biological profile. The structural formula can be represented as follows:
This compound's unique functional groups contribute to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, influencing several biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : It can bind to specific receptors, altering signal transduction processes that are crucial for various physiological functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Inhibition Zone (mm) | Reference Drug | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | |
| Escherichia coli | 12 | Norfloxacin | |
| Proteus mirabilis | 10 | Tetracycline |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance:
- Cell Line Tested : HCT 116 (human colon cancer)
- IC50 Value : 4.363 μM compared to doxorubicin, indicating promising anticancer activity .
Study on Enzyme Inhibition
A study focusing on the enzyme inhibition potential of this compound revealed its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in neuropharmacology.
Research on Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The study utilized the agar disc-diffusion method and found that this compound exhibited potent activity against multiple strains, outperforming several reference antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
